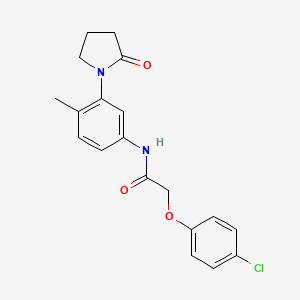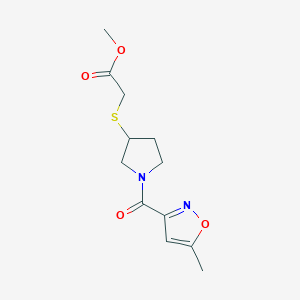
Methyl 2-((1-(5-methylisoxazole-3-carbonyl)pyrrolidin-3-yl)thio)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-((1-(5-methylisoxazole-3-carbonyl)pyrrolidin-3-yl)thio)acetate is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is a thioester derivative of pyrrolidine and is commonly referred to as MPA. The purpose of
Mecanismo De Acción
Target of Action
These drugs bind with high affinity to multiple receptors, which suggests that Methyl 2-((1-(5-methylisoxazole-3-carbonyl)pyrrolidin-3-yl)thio)acetate may also interact with various biological targets .
Mode of Action
The presence of the isoxazole moiety suggests that it may interact with its targets through a similar mechanism as other isoxazole-containing compounds
Biochemical Pathways
Isoxazole derivatives are known to possess various biological activities, suggesting that they may affect multiple biochemical pathways
Result of Action
Given the biological activities associated with isoxazole derivatives , it can be hypothesized that this compound may have similar effects.
Action Environment
It is known that factors such as solvents and the presence/absence of certain interactions can modulate the competition between amide-containing isoxazole compounds . Therefore, it is plausible that similar factors may also influence the action of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of MPA is its high purity, which allows for accurate and reproducible experiments. Additionally, MPA is stable and can be stored for long periods of time without degradation. However, one limitation of MPA is its relatively high cost, which may limit its use in certain research settings.
Direcciones Futuras
There are several potential future directions for research on MPA. One area of interest is its potential as a therapeutic agent for cancer and other diseases. Further studies are needed to determine the optimal dosage and administration of MPA, as well as its safety and efficacy in clinical trials. Additionally, research on the mechanism of action of MPA could lead to the development of new drugs targeting HDACs. Finally, studies on the biochemical and physiological effects of MPA could lead to new insights into cellular function and disease processes.
Métodos De Síntesis
The synthesis of MPA involves the reaction of 5-methylisoxazole-3-carboxylic acid with pyrrolidine and thioacetic acid. The reaction is carried out in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is purified using column chromatography, yielding MPA in high purity.
Aplicaciones Científicas De Investigación
MPA has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor activity in various cancer cell lines, including breast, lung, and colon cancer. MPA has also been investigated for its anti-inflammatory and anti-oxidant properties, as well as its ability to regulate glucose metabolism.
Propiedades
IUPAC Name |
methyl 2-[1-(5-methyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S/c1-8-5-10(13-18-8)12(16)14-4-3-9(6-14)19-7-11(15)17-2/h5,9H,3-4,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUOYMLZANOPNPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCC(C2)SCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-((1-(5-methylisoxazole-3-carbonyl)pyrrolidin-3-yl)thio)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-(2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzoate](/img/structure/B2901548.png)
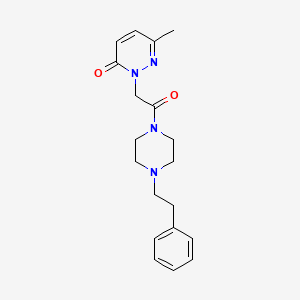
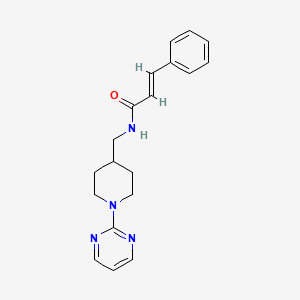
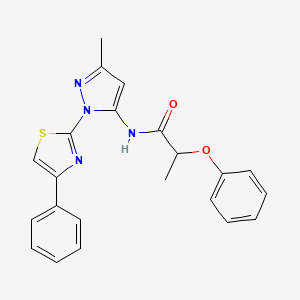
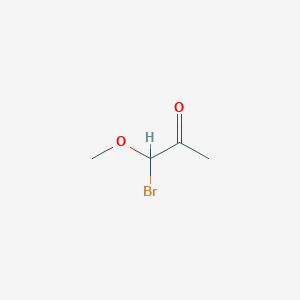
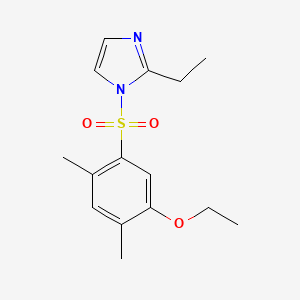
![tert-butyl N-[(3R,4S)-3-methoxy-4-piperidyl]carbamate;hemi oxalic acid](/img/structure/B2901557.png)
![2-(3-benzyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)-N-(4-methylphenyl)acetamide](/img/structure/B2901559.png)
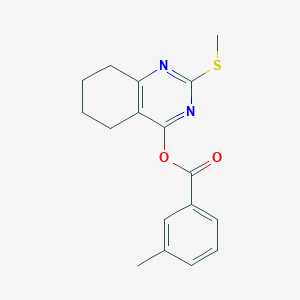
![2-Amino-1-[5-(furan-2-yl)thiophen-2-yl]ethanol](/img/structure/B2901561.png)
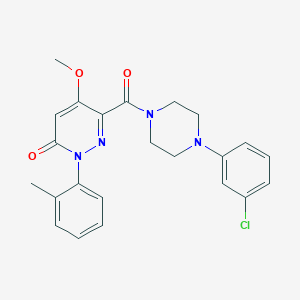
![7-(3-chloro-2-methylphenyl)-2-(3-methylbenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2901565.png)
![8-[(2Z)-2-[(2-Hydroxyphenyl)methylidene]hydrazinyl]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2901566.png)
